molecular formula C10H8FNS B12842092 2-Fluoro-4-(3-thienyl)aniline

2-Fluoro-4-(3-thienyl)aniline

Cat. No.: B12842092
M. Wt: 193.24 g/mol
InChI Key: UCFXICCDHCHHFT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-thienyl)aniline is an organic compound with the molecular formula C10H8FNS. It consists of a fluorine atom, a thienyl group (a sulfur-containing five-membered ring), and an aniline moiety (an aromatic amine).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-thienyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-thienyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-(3-thienyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-thienyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aniline moiety can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects .

Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

2-fluoro-4-thiophen-3-ylaniline

InChI

InChI=1S/C10H8FNS/c11-9-5-7(1-2-10(9)12)8-3-4-13-6-8/h1-6H,12H2

InChI Key

UCFXICCDHCHHFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)F)N

Origin of Product

United States

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